molecular formula C30H22F6O4 B8771458 2-[4-[[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]methoxy]-2-methylphenoxy]acetic acid

2-[4-[[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]methoxy]-2-methylphenoxy]acetic acid

Cat. No.: B8771458
M. Wt: 560.5 g/mol
InChI Key: ZKICTBITKAPJOB-UHFFFAOYSA-N
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Description

Acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- is a complex organic compound characterized by the presence of trifluoromethyl groups and a terphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions, such as the use of radical initiators and controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of specialized catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The presence of trifluoromethyl groups allows for substitution reactions, particularly in the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and terphenyl structure contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- stands out due to its specific combination of trifluoromethyl groups and terphenyl structure. This unique arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C30H22F6O4

Molecular Weight

560.5 g/mol

IUPAC Name

2-[4-[[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]methoxy]-2-methylphenoxy]acetic acid

InChI

InChI=1S/C30H22F6O4/c1-18-12-26(10-11-27(18)40-17-28(37)38)39-16-19-13-22(20-2-6-24(7-3-20)29(31,32)33)15-23(14-19)21-4-8-25(9-5-21)30(34,35)36/h2-15H,16-17H2,1H3,(H,37,38)

InChI Key

ZKICTBITKAPJOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC(=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude [4-(3,5-bis(4-trifluoromethylphenyl)-benzyloxy)-2-methyl-phenoxy]-acetic acid methyl ester from Step A above is dissolved in dioxane (2 mL). Solid lithium hydroxide monohydrate (18 mg, 0.44 mmol, excess) is added, followed by water (0.2 mL). After 1 hour, the mixture is concentrated to dryness. Purification by reversed-phase HPLC yields [4-(3,5-bis(4-trifluoromethylphenyl)-benzyloxy)-2-methyl-phenoxy]-acetic acid A1 as a solid. 1H-NMR (400 MHz, CDCl3) δ=7.67 (m, 9H), 7.61 (s, 2H), 6.82 (d, J=2.8 Hz, 1H), 6.72 (dd, J=9.0, 2.8 Hz, 1H), 6.64 (d, J=9.2 Hz, 1H), 5.08 (s, 2H), 4.58 (s, 2H), 2.22 (s, 3H). 19F-NMR (376 MHz, CDCl3) δ=−62.4. No MS could be obtained.
Name
[4-(3,5-bis(4-trifluoromethylphenyl)-benzyloxy)-2-methyl-phenoxy]-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
18 mg
Type
reactant
Reaction Step Two

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